molecular formula C21H14O8 B116803 3'-O-Demethylpreussomerin I CAS No. 158204-29-6

3'-O-Demethylpreussomerin I

Cat. No.: B116803
CAS No.: 158204-29-6
M. Wt: 394.3 g/mol
InChI Key: NVGIJVUQQFDOAD-HJSZTXSCSA-N
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Description

3’-O-Demethylpreussomerin I is a naturally occurring compound isolated from the lichenicolous fungus Microsphaeropsis sp. BCC 3050 . It belongs to the class of preussomerins, which are known for their diverse biological activities. The molecular formula of 3’-O-Demethylpreussomerin I is C21H14O8, and it has a molecular weight of 394.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Demethylpreussomerin I involves the isolation of the compound from the fungus Microsphaeropsis sp. BCC 3050. The structures of preussomerins, including 3’-O-Demethylpreussomerin I, are elucidated using spectroscopic methods such as 1D- and 2D-NMR .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for 3’-O-Demethylpreussomerin I. The compound is primarily obtained through natural extraction from the fungus Microsphaeropsis sp. BCC 3050 .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Demethylpreussomerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3’-O-Demethylpreussomerin I involves its interaction with various molecular targets and pathways . The compound exerts its effects by:

    Inhibiting Enzymes: It inhibits key enzymes involved in cellular processes, leading to cytotoxic effects on cancer cells.

    Disrupting Cellular Functions: The compound interferes with cellular functions, such as DNA replication and protein synthesis, resulting in cell death.

    Inducing Apoptosis: 3’-O-Demethylpreussomerin I induces apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

  • Preussomerin E
  • Preussomerin F
  • Preussomerin G
  • Preussomerin H
  • Preussomerin I
  • Deoxypreussomerin A
  • Bipendensin (Palmarumycin C11)

Properties

IUPAC Name

(13R)-7-hydroxy-13-methoxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaene-5,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O8/c1-25-13-7-10(23)8-3-2-4-11-15(8)20(13)27-12-6-5-9(22)14-16(12)21(28-11,29-20)19-18(26-19)17(14)24/h2-6,13,18-19,22H,7H2,1H3/t13-,18?,19?,20?,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGIJVUQQFDOAD-IBDSJRNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CC(=O)C2=C3C14OC5=C6C(=C(C=C5)O)C(=O)C7C(C6(O4)OC3=CC=C2)O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935876
Record name 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158204-29-6
Record name Preussomerin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158204296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3-methoxy-2,3,8a,9a-tetrahydro-1H,8H-3a,9b-epoxynaphtho[1,8-bc]oxireno[2,3]naphtho[1,8-fg][1,5]dioxocine-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-Demethylpreussomerin I
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3'-O-Demethylpreussomerin I

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